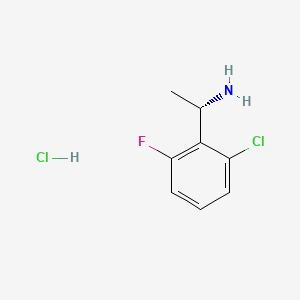

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride

Description

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a chiral amine salt characterized by a substituted phenyl ring with chlorine and fluorine at the 2- and 6-positions, respectively. The (S)-enantiomer configuration is critical for its stereochemical properties, which influence its interactions in biological or synthetic systems. Its molecular formula is C₈H₁₀Cl₂FN, with a molecular weight of 210.08 g/mol . The compound is typically provided in high purity (≥95%) for research purposes, as commercial suppliers emphasize its use exclusively in laboratory settings .

Structurally, the chlorine and fluorine substituents contribute to its electronic and steric profile, while the protonated amine group enhances solubility in polar solvents. The hydrochloride salt form ensures stability under standard storage conditions (room temperature, moisture-free) .

Properties

IUPAC Name |

(1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBRSCIMJQYMNY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704246 | |

| Record name | (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000878-48-7 | |

| Record name | (1S)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Conversion to Amine: The alcohol is then converted to the amine via a substitution reaction using reagents like thionyl chloride followed by ammonia.

Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated resolution techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine to the corresponding alkane.

Substitution: The chlorine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, particularly in enzyme inhibition studies.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-1-(2-Chloro-6-fluorophenyl)ethanamine Hydrochloride

The (R)-enantiomer shares the same molecular formula (C₈H₁₀Cl₂FN ) and weight (210.08 g/mol ) but differs in stereochemistry. Studies suggest enantiomeric pairs like these often exhibit divergent pharmacological or catalytic behaviors due to chiral recognition in biological systems . For example:

- Solubility and Stability: Both enantiomers show comparable solubility in polar solvents (e.g., water, methanol) and require similar storage conditions (room temperature, sealed containers) .

- Synthetic Utility : The (R)-enantiomer is often utilized in asymmetric synthesis to produce mirror-image intermediates, highlighting the importance of stereochemical control in drug development .

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS No. | 1391497-31-6 | 1391497-31-6 |

| Molecular Weight | 210.08 g/mol | 210.08 g/mol |

| Purity | ≥95% | ≥95% |

| Storage | Room temperature, dry | Room temperature, dry |

(S)-1-(2-Fluoro-6-methoxyphenyl)ethanamine Hydrochloride

This analog replaces the chlorine atom at the 2-position with a methoxy group (-OCH₃ ), altering electronic and steric properties:

- Electronic Effects : The methoxy group is electron-donating, reducing the ring’s electrophilicity compared to the chloro-fluoro derivative .

- Molecular Weight : 205.66 g/mol (vs. 210.08 g/mol for the chloro-fluoro compound) due to the lighter methoxy substituent .

- Applications : Methoxy-substituted analogs are often explored in medicinal chemistry for their enhanced metabolic stability or receptor-binding profiles .

| Property | Chloro-Fluoro Derivative | Methoxy-Fluoro Derivative |

|---|---|---|

| CAS No. | 1391497-31-6 | 1391378-74-7 |

| Substituents | Cl, F | OCH₃, F |

| Molecular Weight | 210.08 g/mol | 205.66 g/mol |

| Purity | ≥95% | 95% |

Thiophene Fentanyl Hydrochloride

- Structural Differences : Thiophene fentanyl incorporates a thiophene ring and a carboxamide group, leading to a larger molecular formula (C₂₄H₂₆N₂OS·HCl ) and weight (435.01 g/mol ) .

Key Research Findings and Implications

- Chiral Resolution : The (S)- and (R)-enantiomers of 1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride are separable via chiral chromatography or enzymatic resolution, critical for studying enantiomer-specific bioactivity .

- Substituent Effects : Chlorine’s electronegativity enhances the compound’s stability under oxidative conditions compared to methoxy-substituted analogs, making it preferable in reactions requiring robust intermediates .

Notes

Safety Data : Toxicology profiles for (S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride are incomplete; handling requires adherence to standard safety protocols .

Stereochemical Purity : Enantiomeric excess (≥95%) is crucial for reproducibility in asymmetric synthesis or binding studies .

Biological Activity

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity and pharmacological applications. This article delves into its structural characteristics, biological interactions, synthesis methods, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C8H10ClF·HCl, with a molecular weight of approximately 173.61 g/mol. The compound features a phenyl ring substituted at the 2-position with chlorine and at the 6-position with fluorine, which contributes to its unique chemical properties and potential biological activities.

The biological activity of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine is primarily attributed to its ability to interact with various biological targets. Studies indicate that this compound can:

- Inhibit Enzymatic Activity : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting neurotransmitter levels in the brain.

- Modulate Receptor Activity : The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. For instance, it has been noted for its interactions with serotonin receptors, which may have implications for mood regulation.

Pharmacological Potential

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in treating conditions such as depression and anxiety disorders.

- Enzyme Inhibition : Its role as an enzyme inhibitor positions it as a candidate for drug development targeting metabolic disorders.

Interaction Studies

Interaction studies have demonstrated that (S)-1-(2-Chloro-6-fluorophenyl)ethanamine can form hydrogen bonds with specific amino acids within target proteins, enhancing its binding affinity and specificity. Notably, interactions with glycine residues have been documented, indicating potential applications in designing inhibitors for therapeutic targets.

Synthesis Methods

The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine typically involves several methods:

- Reduction Reactions : Commonly used to convert precursors into the desired amine form.

- Substitution Reactions : The introduction of chlorine and fluorine substituents can be achieved through electrophilic aromatic substitution techniques.

Comparative Analysis

To understand the uniqueness of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-fluorobenzylamine | C7H7ClF | Lacks ethanamine structure; used in different biochemical applications. |

| (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride | C8H10ClF·HCl | Contains hydrochloride salt; used in pharmacological studies. |

| 2-(2-Chloro-6-fluorophenyl)-1-(1-cyclohexen-1-yl)-N-methylethanamine | C15H18ClF | More complex structure; different reactivity due to additional functional groups. |

The presence of electronegative substituents like chlorine and fluorine enhances the compound's ability to interact with biological targets compared to its analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine in various therapeutic contexts:

- Neurotoxicity Studies : Research has shown that compounds similar to (S)-1-(2-Chloro-6-fluorophenyl)ethanamine exhibit protective effects against amyloid-beta-induced neurotoxicity, suggesting a role in neurodegenerative disease treatment .

- Pharmacological Analysis : A comprehensive pharmacological analysis indicated that the compound could influence neurotransmitter systems significantly, making it a candidate for further drug development .

Q & A

Q. What are the key structural features of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, and how do they influence its physicochemical properties?

The compound features a chiral center at the ethanamine carbon (S-configuration), a 2-chloro-6-fluorophenyl group, and a hydrochloride counterion. The halogen substituents (Cl, F) introduce steric and electronic effects, impacting solubility, crystallinity, and reactivity. The hydrochloride salt enhances stability and aqueous solubility due to ionic interactions. Computational studies using density-functional theory (DFT) can model the electron density distribution and predict dipole moments, which correlate with solubility and intermolecular interactions .

Q. What synthetic methodologies are commonly employed for preparing this compound?

A standard approach involves asymmetric synthesis starting from 2-chloro-6-fluorophenylacetone via reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity. The hydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol. Yield optimization requires strict control of reaction temperature (0–5°C) and stoichiometric excess of the reducing agent (e.g., NaBH4) .

Q. How can researchers verify the enantiomeric purity of this compound?

Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid is effective. Confirmation via circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction (using SHELX software for structure refinement) provides additional validation .

Q. What purification techniques are recommended for isolating high-purity (S)-enantiomer?

Recrystallization from a mixture of ethanol and diethyl ether (1:3) yields high-purity crystals. For trace impurity removal, preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is advised. Purity should be confirmed via NMR (D2O for solubility) and mass spectrometry .

Advanced Research Questions

Q. How do stereochemical differences between (S)- and (R)-enantiomers affect biological activity in receptor-binding assays?

The (S)-enantiomer exhibits higher affinity for serotonin and dopamine receptors due to optimal spatial alignment with receptor pockets. Molecular docking simulations (AutoDock Vina) and free-energy perturbation (FEP) calculations can quantify binding energy differences (>2 kcal/mol in favor of the S-form). Experimental validation via radioligand displacement assays (using [³H]-spiperone) confirms these computational predictions .

Q. What strategies address contradictory data in pharmacological studies of this compound?

Discrepancies in IC50 values across studies often arise from variations in assay conditions (e.g., buffer pH, temperature). Standardizing protocols (e.g., using HEPES buffer at pH 7.4, 37°C) and validating results with orthogonal assays (e.g., calcium flux vs. cAMP accumulation) improve reproducibility. Meta-analysis of existing data using tools like GraphPad Prism can identify outliers .

Q. How can researchers elucidate the compound’s metabolic stability using in vitro models?

Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. LC-MS/MS analysis identifies metabolites, while kinetic studies (Km, Vmax) quantify CYP450-mediated degradation. Structural modifications (e.g., fluorination at specific positions) can enhance metabolic stability, guided by QSAR models .

Q. What computational methods predict the compound’s degradation pathways under acidic conditions?

DFT-based transition-state modeling (Gaussian 09) identifies probable hydrolysis sites. The chloro and fluorine substituents stabilize the phenyl ring against electrophilic attack, but the ethanamine moiety is susceptible to HCl-mediated degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) validate these predictions .

Q. How does solvent polarity influence the compound’s reactivity in nucleophilic substitution reactions?

In polar aprotic solvents (e.g., DMF), the hydrochloride dissociates, increasing the free amine’s nucleophilicity. Kinetic studies (monitored via ¹⁹F NMR) show faster substitution rates in DMF vs. THF. Solvent effects on transition states can be modeled using the conductor-like screening model (COSMO) .

Q. What crystallographic challenges arise when determining the compound’s solid-state structure?

The hydrochloride salt’s hygroscopicity complicates crystal growth. Slow vapor diffusion of diethyl ether into an ethanol solution at 4°C produces suitable crystals. SHELXL refinement requires high-resolution data (≤1.0 Å) to resolve disorder in the chloride ion .

Tables

Table 1: Key Physicochemical Properties

Table 2: Comparative Receptor Binding Affinity

| Receptor | (S)-Enantiomer (Ki, nM) | (R)-Enantiomer (Ki, nM) |

|---|---|---|

| 5-HT2A | 12.3 ± 1.2 | 89.4 ± 8.7 |

| D2 | 18.9 ± 2.1 | 145.6 ± 12.3 |

| α1-Adrenergic | 210.5 ± 15.8 | 198.4 ± 14.9 |

| Data from radioligand assays in transfected HEK293 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.